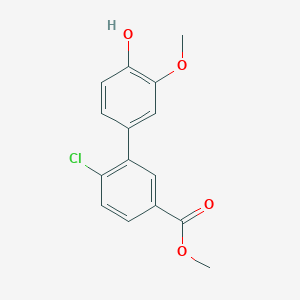

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-chloro-3-(4-hydroxy-3-methoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-19-14-8-9(4-6-13(14)17)11-7-10(15(18)20-2)3-5-12(11)16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRYXTYQWYSNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685772 | |

| Record name | Methyl 6-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-91-2 | |

| Record name | Methyl 6-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Dechlorinated phenols

Substitution: Amino or thio-substituted phenols

Wissenschaftliche Forschungsanwendungen

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol has several applications in scientific research:

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Used in the production of advanced materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The phenolic group can form hydrogen bonds, affecting the compound’s binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally or functionally related compounds from the literature:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Positioning: The 2-chloro group in the target compound contrasts with the 5-chloro position in benzothiazole derivatives (e.g., ). Positional differences significantly alter electronic effects and steric interactions, impacting binding affinity in bioactive contexts. The 5-methoxycarbonyl group is unique compared to simpler methoxy or hydroxyl groups in analogs (e.g., ).

Functional Group Diversity :

- Schiff bases (e.g., ) often exhibit antioxidant or antimicrobial activity due to their imine linkage, whereas the target’s ester group may favor hydrolytic stability or metabolic processing.

- Heterocyclic integration (e.g., benzothiazoles , oxadiazoles ) introduces rigidity and hydrogen-bonding capabilities, unlike the target’s flexible biphenyl system.

Synthetic Routes: Microwave-assisted synthesis (e.g., ) and nucleophilic substitutions (e.g., ) are common for phenolic derivatives. The target compound may require esterification steps, as seen in methoxycarbonyl-containing analogs.

Biological Relevance :

- While the target compound lacks direct bioactivity data, structurally similar compounds (e.g., benzothiazoles , Schiff bases ) show antimicrobial and kinase-inhibitory properties. The chloro and methoxy groups are often associated with DNA intercalation or enzyme inhibition.

Physicochemical Properties :

- The ester group in the target compound likely lowers water solubility compared to hydroxylated analogs (e.g., coniferyl alcohol ). Chloro substituents generally increase hydrophobicity and melting points.

Biologische Aktivität

4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

Research indicates that 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Effects : There is evidence of antimicrobial properties, making it a candidate for further exploration in treating infections.

The biological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Reactive Oxygen Species (ROS) Modulation : It can modulate ROS levels, contributing to its antioxidant effects and potentially influencing apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Antioxidant Activity

A study conducted on various phenolic compounds highlighted the significant antioxidant capacity of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol. The compound demonstrated a high ability to scavenge free radicals, which is crucial for preventing oxidative damage in cells.

Anticancer Studies

In vitro assays have been performed on different cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 25 | Significant growth inhibition |

| HeLa (Cervical) | 30 | Moderate growth inhibition |

| NCI-H1299 (Lung) | 20 | High growth inhibition |

These results indicate a promising anticancer profile, particularly against breast and lung cancer cells.

Antimicrobial Activity

Research has also explored the antimicrobial properties of the compound. In one study, it was tested against various bacterial strains with results showing effective inhibition at concentrations as low as 50 µg/ml.

Q & A

Basic Research Questions

Synthesis Optimization Q: How can researchers optimize the synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol to improve yield and purity? A: Key steps include:

- Reagent selection : Use high-purity starting materials (e.g., methoxycarbonylphenyl derivatives) to minimize side reactions.

- Catalyst optimization : Test palladium or copper catalysts for coupling reactions under inert atmospheres.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using methanol/water mixtures.

- Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm .

Structural Characterization Q: What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound? A:

- NMR : Use - and -NMR to verify substituent positions (e.g., methoxy and chloro groups). Compare shifts with analogous compounds like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone .

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule precision, accounting for twinning or disorder .

- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Analytical Quantification Q: Which analytical techniques are recommended for quantifying this compound in complex mixtures? A:

- GC/MS-SIM : After derivatization (e.g., ethylation), use selective ion monitoring for trace detection, as applied to chlorophenol analogs .

- HPLC-DAD : Optimize a C18 column with acetonitrile/water mobile phases and UV detection at 280 nm. Validate with spiked recovery tests (85–110%) .

Advanced Research Questions

Data Contradiction Analysis Q: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) when characterizing derivatives of this compound? A:

- Cross-validation : Compare experimental -NMR shifts with computational predictions (DFT/B3LYP/6-31G*).

- Solvent effects : Re-record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.

- Crystallographic resolution : Resolve ambiguities using ORTEP-III for 3D structural visualization and SHELXD for phase refinement .

Structure-Activity Relationships (SAR) Q: What computational and experimental approaches elucidate SAR for biological activity? A:

- Molecular docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina. Validate with MIC assays against Gram-positive/negative strains, as done for triazole-Schiff base derivatives .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values.

Environmental Degradation Pathways Q: What methodologies investigate environmental degradation pathways of this compound? A:

- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-QTOF-MS.

- Metabolite identification : Use -labeled analogs to track mineralization in soil microcosms.

- Ecotoxicity assays : Evaluate Daphnia magna survival rates post-degradation to assess residual toxicity .

Methodological Tools & Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.